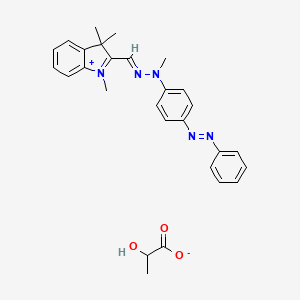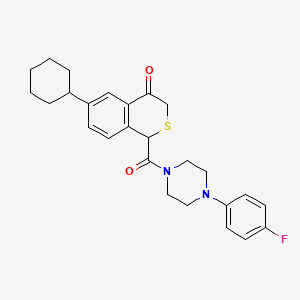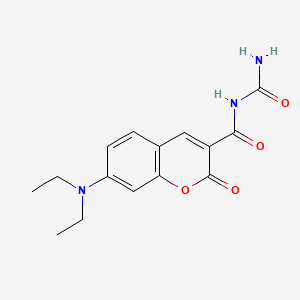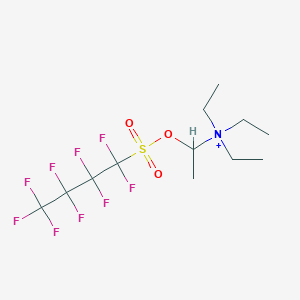
N,N,N,-Triethylethanaminium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N,-Triethylethanaminium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate: is a chemical compound with the molecular formula C12H19F9NO3S . It is known for its unique properties due to the presence of both a quaternary ammonium group and a perfluorinated sulfonate group. This combination imparts the compound with distinct chemical and physical characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N,-Triethylethanaminium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate typically involves the reaction of triethylamine with 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C4F9SO2F+N(C2H5)3→C4F9SO2N(C2H5)3+
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: The quaternary ammonium group can participate in redox reactions under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding alcohols and acids.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Oxidized forms of the quaternary ammonium group.
Hydrolysis Products: Alcohols and acids derived from the breakdown of the sulfonate group.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between immiscible phases.
Surfactants: Due to its amphiphilic nature, it is employed in the formulation of surfactants and detergents.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.
Drug Delivery: It is explored as a potential agent in drug delivery systems due to its ability to interact with biological membranes.
Industry:
Electronics: Utilized in the manufacturing of electronic components due to its stability and conductivity.
Coatings: Applied in the production of specialized coatings that require high resistance to chemicals and heat.
Mechanism of Action
The mechanism of action of N,N,N,-Triethylethanaminium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate involves its interaction with various molecular targets. The quaternary ammonium group can interact with negatively charged sites on biological membranes, leading to disruption of membrane integrity. The perfluorinated sulfonate group imparts hydrophobic properties, enhancing the compound’s ability to penetrate lipid bilayers. These interactions result in the compound’s antimicrobial and surfactant properties.
Comparison with Similar Compounds
Tetraethylammonium Perfluorobutanesulfonate: Similar in structure but with different alkyl groups.
Tetramethylammonium Perfluorobutanesulfonate: Contains methyl groups instead of ethyl groups.
Tetrabutylammonium Perfluorobutanesulfonate: Contains butyl groups, leading to different physical properties.
Uniqueness: N,N,N,-Triethylethanaminium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is unique due to its specific combination of ethyl groups and a perfluorinated sulfonate group. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
CAS No. |
25628-08-4 |
|---|---|
Molecular Formula |
C12H19F9NO3S+ |
Molecular Weight |
428.34 g/mol |
IUPAC Name |
triethyl-[1-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)ethyl]azanium |
InChI |
InChI=1S/C12H19F9NO3S/c1-5-22(6-2,7-3)8(4)25-26(23,24)12(20,21)10(15,16)9(13,14)11(17,18)19/h8H,5-7H2,1-4H3/q+1 |
InChI Key |
YHJYQOPSLSJYOP-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)C(C)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


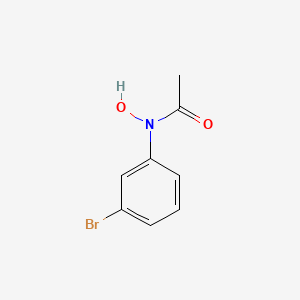
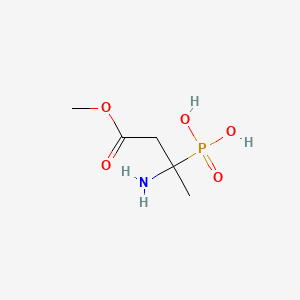
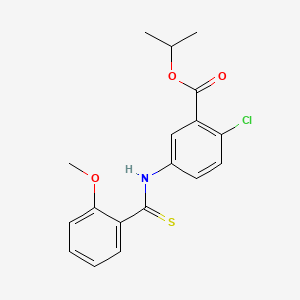
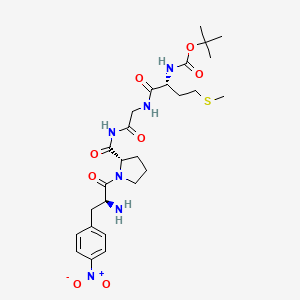
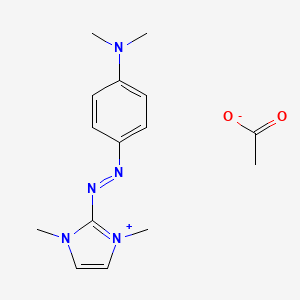
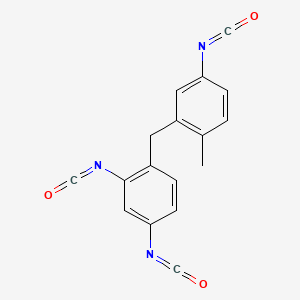
![1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B15180896.png)
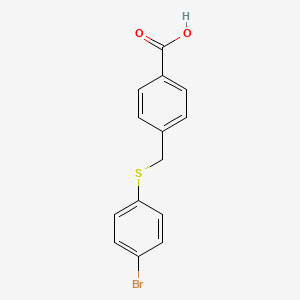
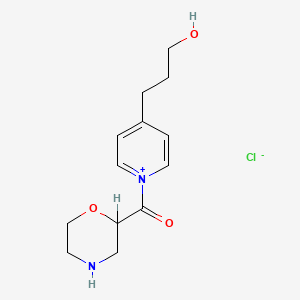
![6-(2,4-dichlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B15180922.png)

